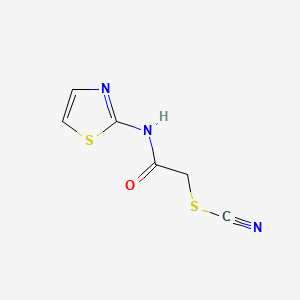
2-氧代-2-(1,3-噻唑-2-基氨基)乙基硫氰酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is a chemical compound with the molecular formula C6H5N3OS2 and a molecular weight of 199.25 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
科学研究应用
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate typically involves the reaction of 2-aminothiazole with ethyl chloroformate, followed by the addition of ammonium thiocyanate . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
作用机制
The mechanism of action of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiazole ring can also interact with various molecular targets, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
- 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-piperidinecarbodithioate
- N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
Uniqueness
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is unique due to its specific combination of a thiazole ring and a thiocyanate group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
生物活性
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring and a thiocyanate group, which contribute to its unique reactivity and biological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is primarily attributed to its ability to interact with various biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. Additionally, the thiazole ring can engage with different molecular targets, influencing cellular pathways and processes .
Antimicrobial Properties
Research indicates that 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate exhibits antimicrobial and antifungal properties. Its efficacy against various pathogens suggests potential applications in treating infections caused by resistant strains .
Cytotoxicity and Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that thiazole derivatives can exert cytotoxic effects against several cancer cell lines by inhibiting key kinases involved in tumor growth and survival . For instance, compounds similar to 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate have been noted for their ability to suppress JAK2 and EGFR kinases, leading to reduced proliferation of cancer cells .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of thiazole derivatives, compounds related to 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate demonstrated significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells. The mechanism involved interactions with Bcl-2 proteins, leading to apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications on the thiazole ring significantly impact the biological activity of the compound. Electron-withdrawing groups enhance antimicrobial activity, while specific substitutions can improve anticancer efficacy by targeting critical signaling pathways .
属性
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c7-4-11-3-5(10)9-6-8-1-2-12-6/h1-2H,3H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRVYFQOUNKGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














